Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-
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Overview
Description
Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a 1-[(2-chloro-2-propenyl)oxy] group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- typically involves the reaction of 4-methylphenol (p-cresol) with 2-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of p-cresol is replaced by the 2-chloro-2-propenyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The 2-chloro-2-propenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) under mild conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under elevated temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the reagents used.
Nucleophilic Substitution: Products include compounds where the 2-chloro-2-propenyl group is replaced by the nucleophile.
Scientific Research Applications
Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the 2-chloro-2-propenyl group can participate in nucleophilic substitution reactions, where it is replaced by nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- is unique due to the presence of both a 2-chloro-2-propenyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other benzene derivatives .
Properties
CAS No. |
53299-56-2 |
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Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-(2-chloroprop-2-enoxy)-4-methylbenzene |
InChI |
InChI=1S/C10H11ClO/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,2,7H2,1H3 |
InChI Key |
OMEBITJMTJRJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=C)Cl |
Origin of Product |
United States |
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